molecular formula C25H25N3O4S B15008834 3-(phenylsulfamoyl)-N-[2-(piperidine-1-carbonyl)phenyl]benzamide

3-(phenylsulfamoyl)-N-[2-(piperidine-1-carbonyl)phenyl]benzamide

Cat. No.: B15008834
M. Wt: 463.6 g/mol
InChI Key: SSEWKZHBFDHAPH-UHFFFAOYSA-N
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Description

3-(phenylsulfamoyl)-N-[2-(piperidine-1-carbonyl)phenyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a phenylsulfamoyl group and a piperidine-1-carbonyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylsulfamoyl)-N-[2-(piperidine-1-carbonyl)phenyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the phenylsulfamoyl and piperidine-1-carbonyl groups through nucleophilic substitution and acylation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-(phenylsulfamoyl)-N-[2-(piperidine-1-carbonyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(phenylsulfamoyl)-N-[2-(piperidine-1-carbonyl)phenyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(phenylsulfamoyl)-N-[2-(piperidine-1-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    1-(phenylsulfonyl)piperidine: Shares the phenylsulfonyl group but differs in the core structure.

    3-(Piperidin-1-ylsulfonyl)phenylboronic acid: Contains a piperidinylsulfonyl group but has a boronic acid moiety instead of a benzamide core.

Uniqueness

3-(phenylsulfamoyl)-N-[2-(piperidine-1-carbonyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C25H25N3O4S

Molecular Weight

463.6 g/mol

IUPAC Name

3-(phenylsulfamoyl)-N-[2-(piperidine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C25H25N3O4S/c29-24(26-23-15-6-5-14-22(23)25(30)28-16-7-2-8-17-28)19-10-9-13-21(18-19)33(31,32)27-20-11-3-1-4-12-20/h1,3-6,9-15,18,27H,2,7-8,16-17H2,(H,26,29)

InChI Key

SSEWKZHBFDHAPH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)S(=O)(=O)NC4=CC=CC=C4

Origin of Product

United States

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